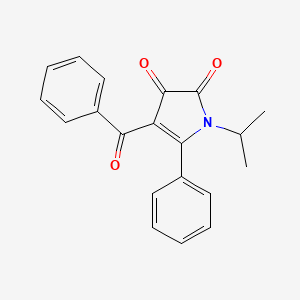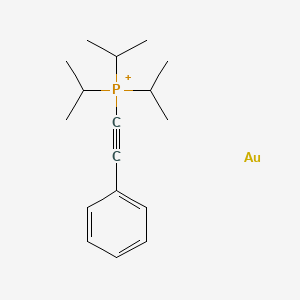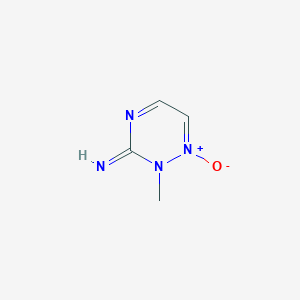
2-Methyl-1-oxo-1lambda~5~,2,4-triazin-3(2H)-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-oxo-1lambda~5~,2,4-triazin-3(2H)-imine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a methyl group and an oxo group, which may influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-oxo-1lambda~5~,2,4-triazin-3(2H)-imine typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of hydrazine derivatives: Reacting hydrazine derivatives with carbonyl compounds under acidic or basic conditions.
Condensation reactions: Using condensation reactions between amines and carbonyl compounds to form the triazine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Batch reactors: Utilizing batch reactors for controlled synthesis.
Continuous flow reactors: Employing continuous flow reactors for more efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1-oxo-1lambda~5~,2,4-triazin-3(2H)-imine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the triazine ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents, or acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of higher oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various functional groups like halides, alkyl groups, or acyl groups.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1-oxo-1lambda~5~,2,4-triazin-3(2H)-imine would depend on its specific interactions with molecular targets. This may involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression or replication.
Participating in redox reactions: Influencing cellular redox balance.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Triazine: A basic triazine compound without additional functional groups.
2,4,6-Trimethyl-1,3,5-triazine: A triazine derivative with three methyl groups.
2-Chloro-4,6-dimethyl-1,3,5-triazine: A triazine compound with chloro and methyl groups.
Uniqueness
2-Methyl-1-oxo-1lambda~5~,2,4-triazin-3(2H)-imine is unique due to the presence of both a methyl group and an oxo group, which may confer distinct chemical properties and reactivity compared to other triazine derivatives.
Propiedades
Número CAS |
91472-32-1 |
|---|---|
Fórmula molecular |
C4H6N4O |
Peso molecular |
126.12 g/mol |
Nombre IUPAC |
2-methyl-1-oxido-1,2,4-triazin-1-ium-3-imine |
InChI |
InChI=1S/C4H6N4O/c1-7-4(5)6-2-3-8(7)9/h2-3,5H,1H3 |
Clave InChI |
GQGKSKGMMZFFCX-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=N)N=CC=[N+]1[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


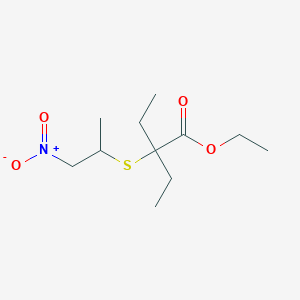
![Decahydro-1H-6,11-methanopyrrolo[1,2-a]azonine](/img/structure/B14370113.png)
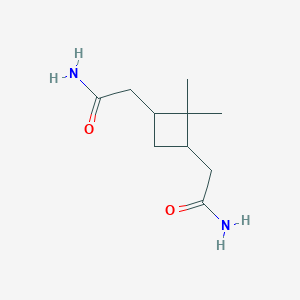
![N-[4-(5-Hydroxy-5-methylhexa-1,3-diyn-1-yl)naphthalen-1-yl]acetamide](/img/structure/B14370125.png)
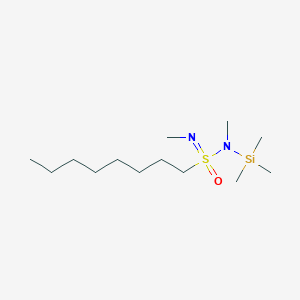
![[(1S,2S)-2-Hydroxycyclohexyl]acetaldehyde](/img/structure/B14370133.png)
![8-[(But-3-en-2-yl)oxy]octa-1,6-diene](/img/structure/B14370144.png)

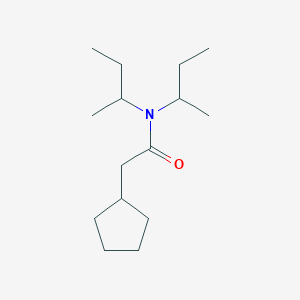
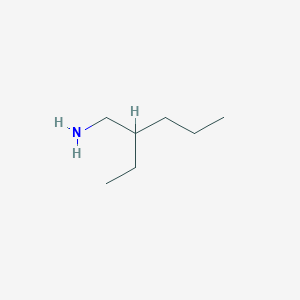

![2-(Morpholin-4-yl)-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine](/img/structure/B14370174.png)
